2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE typically involves multiple steps. One common method includes the reaction of 2,4-dibromo-6-nitrophenol with 4-chlorophenoxyacetic acid under specific conditions to form the intermediate product. This intermediate is then reacted with 3-fluorobenzoic acid in the presence of a suitable catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-nitrophenol
- 2,4-Dibromo-6-chlorophenol
- 2,4-Dibromo-6-fluorophenol
Uniqueness
2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C22H14Br2ClFN2O4 |
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Molecular Weight |
584.6 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C22H14Br2ClFN2O4/c23-15-8-14(11-27-28-20(29)12-31-18-6-4-16(25)5-7-18)21(19(24)10-15)32-22(30)13-2-1-3-17(26)9-13/h1-11H,12H2,(H,28,29)/b27-11+ |
InChI Key |
VEGBIOKIPFMRAQ-LUOAPIJWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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